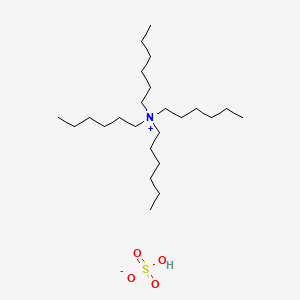

Tetrahexylammonium hydrogen sulfate

Overview

Description

Tetrahexylammonium hydrogen sulfate is a quaternary ammonium salt . It is mainly used as an electrolyte . It can also be used as a phase-transfer agent to facilitate certain organic reactions in a two-liquid phase system .

Molecular Structure Analysis

The linear formula of this compound is [CH3(CH2)5]4N(HSO4) . Its molecular weight is 451.75 .Chemical Reactions Analysis

This compound can facilitate certain organic reactions in a two-liquid phase system. For example, it can be used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate .Physical And Chemical Properties Analysis

This compound appears as white to light yellow powder or crystals . It has a melting point of 98-100°C . It is soluble in methanol .Scientific Research Applications

1. Electrochemical Behavior in Batteries

Tetrahexylammonium hydrogen sulfate has been studied for its effects on the electrochemical behavior of batteries. It influences hydrogen and oxygen overpotentials and the formation of anodic layers in lead-acid batteries, showcasing its potential in improving battery efficiency and longevity (Rezaei & Taki, 2008).

2. Phase Transfer Catalyst in Chemical Reactions

This compound serves as an effective phase transfer catalyst in various chemical reactions. For instance, it has been used in the transfer hydrogenolysis of aryl bromides, indicating its utility in organic synthesis processes (Bar, Sasson, & Blum, 1982).

3. Catalysis in Organic Synthesis

This compound acts as a catalyst in the synthesis of complex organic compounds such as dihydro-2-oxopyrroles. Its role in facilitating these reactions highlights its importance in the field of organic chemistry and drug synthesis (Sajadikhah & Hazeri, 2014).

4. Enhancement of Chemical Processes

It has also been used to enhance chemical processes, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, by acting as a solid protic acid and phase-transfer reagent. This demonstrates its versatility in different chemical synthesis procedures (Shaabani, Bazgir, & Arab-Ameri, 2004).

5. Application in Selective Oxidation Reactions

The compound is used in the selective oxidation of sulfides to sulfoxides, showing its potential in specific chemical transformations. This usage underscores its applicability in fine-tuning chemical reactions for desired outcomes (Yang et al., 2009).

6. Promoting Heck-Type Reactions

In combination with other chemicals, this compound facilitates Heck-type reactions, an essential process in organic chemistry. This highlights its role in complex organic reaction mechanisms (Jeffery & Galland, 1994).

Safety and Hazards

Mechanism of Action

Tetrahexylammonium hydrogensulfate, also known as Tetrahexylammonium hydrogensulphate or Tetrahexylammonium hydrogen sulfate, is a quaternary ammonium salt . This compound has a variety of applications, particularly in the field of organic chemistry .

Target of Action

It is known that the compound is used as a phase-transfer catalyst in various organic reactions .

Mode of Action

As a phase-transfer catalyst, Tetrahexylammonium hydrogensulfate facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase into an organic phase . This enhances the rate of reaction by bringing the reactants into closer proximity and improving their interaction .

Biochemical Pathways

Tetrahexylammonium hydrogensulfate is involved in several organic reactions. For instance, it has been used in the epoxidation of α,β-unsaturated ketones in a biphasic dichloromethane/water mixture using sodium perborate . It has also been used in the transfer hydrogenolysis of aryl bromides by aqueous sodium formate catalyzed by palladium-triphenylphosphine . Another application is in the carbonylation of benzylic and allylic bromides to synthesize carboxylic esters .

Pharmacokinetics

As a phase-transfer catalyst, it is likely to remain in the organic phase during reactions .

Result of Action

The primary result of Tetrahexylammonium hydrogensulfate’s action is the facilitation of organic reactions. By acting as a phase-transfer catalyst, it enables reactions to proceed more efficiently and at a faster rate .

Action Environment

The efficacy and stability of Tetrahexylammonium hydrogensulfate as a phase-transfer catalyst can be influenced by various environmental factors. These include the nature of the organic and aqueous phases, the temperature, and the presence of other substances . .

properties

IUPAC Name |

hydrogen sulfate;tetrahexylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULHPTADXJPDSN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890827 | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32503-34-7 | |

| Record name | Tetrahexylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32503-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

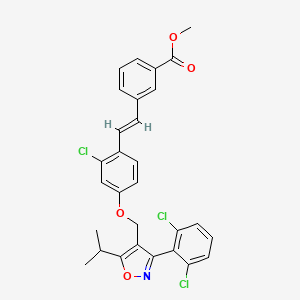

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

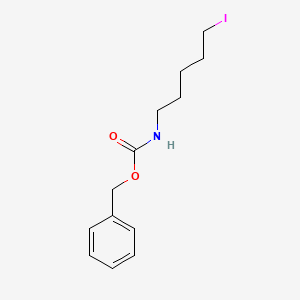

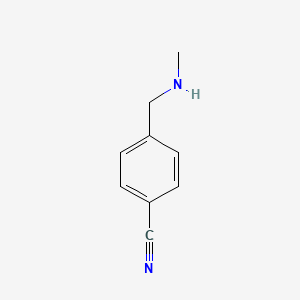

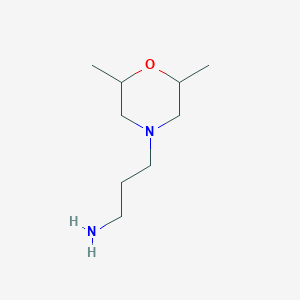

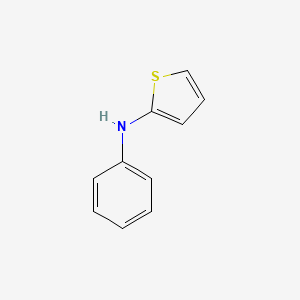

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetrahexylammonium hydrogen sulfate in analyzing benzodiazepines in urine?

A: this compound acts as a phase-transfer catalyst in the extraction and derivatization of benzodiazepines from urine samples. [, ] This process involves two main steps:

- Extractive Alkylation: this compound facilitates the transfer of benzodiazepines from the aqueous urine matrix into an organic solvent (methylene chloride) where they react with methyl iodide to form methyl derivatives. These derivatives are more amenable to analysis using Gas Chromatography/Mass Spectrometry (GC/MS). []

Q2: Why is derivatization necessary for analyzing benzodiazepines using GC/MS?

A: Derivatization enhances the volatility and thermal stability of benzodiazepines, which are crucial factors for successful GC/MS analysis. The polar nature of underivatized benzodiazepines leads to poor peak shapes and low sensitivity in GC. Converting them into less polar, more volatile methyl derivatives through reaction with methyl iodide and this compound improves their chromatographic behavior and detectability. [, ]

Q3: Can this compound be used for analyzing other compounds besides benzodiazepines?

A: Yes, the research demonstrates the applicability of this compound for extracting and methylating Chlorophenoxyacetic acids from aqueous solutions. [] This suggests its potential use in analyzing a broader range of acidic compounds that require derivatization for efficient GC/MS analysis.

Q4: Are there alternative methods for analyzing benzodiazepines that don't require this compound?

A: While the provided research focuses on this compound, alternative derivatization reagents like N,O-bis(trimethylsilyl)trifluoroacetamide/trimethylchlorosilane can be used for preparing trimethylsilyl derivatives of benzodiazepines for GC/MS analysis. [] The choice of derivatization method depends on factors like desired sensitivity, selectivity, and compatibility with the analytical instrument.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)